molecular formula C16H10ClN3Na2O8S2 B12276696 2,7-Naphthalenedisulfonic acid, 4-amino-6-((5-chloro-2-hydroxyphenyl)azo)-5-hydroxy-, disodium salt CAS No. 6222-44-2

2,7-Naphthalenedisulfonic acid, 4-amino-6-((5-chloro-2-hydroxyphenyl)azo)-5-hydroxy-, disodium salt

Cat. No.: B12276696
CAS No.: 6222-44-2
M. Wt: 517.8 g/mol
InChI Key: LXMPQKYJNAPKTC-UHFFFAOYSA-L
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Description

This compound belongs to the class of azo dyes derived from naphthalenedisulfonic acid. Its structure features a naphthalene backbone substituted with two sulfonic acid groups at the 2,7-positions, an amino group at the 4-position, a hydroxy group at the 5-position, and an azo linkage (-N=N-) at the 6-position connecting to a 5-chloro-2-hydroxyphenyl group. The disodium salt form enhances water solubility, making it suitable for applications in textiles, inks, or biological staining.

Properties

CAS No.

6222-44-2

Molecular Formula

C16H10ClN3Na2O8S2

Molecular Weight

517.8 g/mol

IUPAC Name

disodium;5-amino-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C16H12ClN3O8S2.2Na/c17-8-1-2-12(21)11(5-8)19-20-15-13(30(26,27)28)4-7-3-9(29(23,24)25)6-10(18)14(7)16(15)22;;/h1-6,21-22H,18H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2

InChI Key

LXMPQKYJNAPKTC-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1Cl)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Amination at Position 4

Nitration of 2,7-naphthalenedisulfonic acid followed by reduction introduces the amino group:

  • Nitration : Treatment with mixed acid (HNO₃/H₂SO₄) at 0–5°C selectively nitrates position 4 due to sulfonic acid groups’ deactivating effects.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl converts the nitro group to −NH₂.

Hydroxylation at Position 5

Hydroxy group installation involves:

  • Directed Sulfonation-Hydrolysis : Sulfonation at position 5 followed by alkaline hydrolysis (NaOH, 130°C) yields the −OH group.
  • Oxidative Methods : Alternatively, MnO₂ in H₂SO₄ oxidizes a methyl or amino group to −OH.

Diazotization and Azo Coupling

Diazonium Salt Preparation

5-Chloro-2-hydroxyaniline is diazotized under acidic conditions:

  • Conditions : HCl (2.5 M) and NaNO₂ (1.1 eq) at −5–5°C for 30 minutes. Excess nitrous acid is neutralized with sulfamic acid.

Coupling Reaction

The diazonium salt couples with 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid in alkaline medium (pH 8–9):

  • Mechanism : The reaction proceeds via electrophilic aromatic substitution, with the azo group (−N=N−) attaching para to the amino group (position 6).
  • Optimization : Temperature (10–20°C) and stoichiometric control prevent polyazo byproducts.

Salification and Purification

The final disodium salt is obtained via:

  • Neutralization : Treatment with NaOH (2 eq) at 80°C deprotonates sulfonic acid groups.
  • Crystallization : Cooling to 10–20°C precipitates the product, which is isolated via centrifugation (yield: 75–85%).

Analytical Characterization

Property Method Data
Sulfonation Regioselectivity HPLC 2,7-isomer: 93%; 1,6-isomer: <2%
Azo Linkage Confirmation UV-Vis (λmax) 480–500 nm (π→π* transition)
Disodium Salt Formation ICP-OES Na⁺ content: 8.9–9.1% (theoretical: 9.2%)

Challenges and Mitigation Strategies

  • Regioselectivity in Sulfonation :

    • Solution : Use of vacuum-controlled isomerization and electron-withdrawing groups to direct sulfonation.
  • Azo Coupling Side Reactions :

    • Solution : pH control (8–9) and low-temperature coupling minimize undesired ortho substitution.
  • Purification Complexity :

    • Solution : Sequential crystallization (water/ethanol) removes unreacted diazo components.

Environmental and Industrial Considerations

  • Waste Reduction : The CN102993061B method reduces three-waste discharge by recycling sulfuric acid and naphthalene.
  • Scalability : Batch processes described in patents are adaptable to continuous flow systems for industrial production.

Chemical Reactions Analysis

Types of Reactions

Mordant Green 28 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized to form different colored compounds.

    Reduction: Reduction reactions can lead to the formation of leuco compounds, which are colorless.

    Substitution: The dye can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.

    Substitution: Substitution reactions typically involve the use of nucleophiles like hydroxide ions or amines.

Major Products Formed

    Oxidation: Oxidized derivatives of Mordant Green 28.

    Reduction: Leuco forms of the dye.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mordant Green 28 has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in redox titrations.

    Biology: Employed in staining techniques for microscopy, particularly in highlighting cellular structures.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in textile dyeing processes to achieve vibrant and long-lasting colors.

Mechanism of Action

The mechanism of action of Mordant Green 28 involves its ability to form stable complexes with metal ions. This property allows it to bind effectively to various substrates, such as fabrics and biological tissues. The dye’s molecular structure enables it to interact with specific molecular targets, leading to its widespread use in staining and dyeing applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound is distinguished by its 5-chloro-2-hydroxyphenyl substituent on the azo group. Below are key structural comparisons with similar naphthalenedisulfonic acid derivatives:

Compound Name (CAS/Identifier) Key Substituents Azo Group Linkages Notable Features
Target Compound (Not explicitly listed) 4-amino, 5-hydroxy, 6-((5-chloro-2-hydroxyphenyl)azo) Single azo group linked to chloro-hydroxyphenyl Chloro group enhances stability; hydroxy improves solubility
Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxy-2,7-naphthalenedisulphonate (72828-77-4) Dual azo groups, nitro, amino, hydroxy Two azo groups connecting nitro-aminophenyl and dihydroxyphenyl Higher molecular weight (648.49 g/mol); nitro groups increase chromophore intensity
Acid Black 1 (1064-48-8) 4-amino, 5-hydroxy, dual azo groups linked to nitrophenyl and phenyl Two azo groups (nitrophenyl and phenyl) Simpler structure; lower molecular weight (618.51 g/mol); used in textile dyeing
5-[[2,4-Dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-2,7-naphthalenedisulfonic acid (70210-24-1) Triple azo groups, dual nitro substituents Three azo groups with nitro-phenyl linkages High molecular weight (782.58 g/mol); complex conjugation for UV-vis absorption
4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxy-2,7-naphthalenedisulfonic acid (56405-32-4) Dual azo groups linked to aminophenyl Two azo groups with amino substituents Enhanced hydrogen bonding; used in HPLC analysis

Molecular and Physicochemical Properties

Property Target Compound CAS 72828-77-4 Acid Black 1 CAS 70210-24-1
Molecular Formula Likely C₁₆H₁₁ClN₃O₈S₂Na₂ C₂₂H₁₄N₆Na₂O₁₁S₂ C₂₂H₁₄N₆O₁₀S₂Na₂ C₂₈H₁₆N₈O₁₃S₂Na₂
Molecular Weight (g/mol) ~620–640 (estimated) 648.49 618.51 782.58
Solubility High (due to sulfonate) 10 g/L (25°C) 10 g/L (25°C) Not specified
Key Applications Dyes, staining agents Textile/industrial dyes Textile dyeing Specialty chromophores

Functional and Regulatory Differences

  • Chromophoric Strength : Compounds with nitro groups (e.g., CAS 72828-77-4, 70210-24-1) exhibit stronger absorption in visible spectra due to extended conjugation, whereas the target compound’s chloro-hydroxyphenyl group may shift absorption to longer wavelengths .
  • For example, CAS 72828-77-4 requires hazard reporting under 40 CFR 721.5280 .
  • Analytical Utility : CAS 56405-32-4 is used in HPLC analysis due to its stability and distinct retention behavior, whereas Acid Black 1 is favored in industrial dyeing for its cost-effectiveness .

Stability and Reactivity

  • The chloro substituent in the target compound may improve photostability compared to nitro-containing analogs, which are prone to degradation under UV light .
  • Sulfonate groups in all compounds enhance water solubility but reduce organic solvent compatibility.

Biological Activity

2,7-Naphthalenedisulfonic acid, 4-amino-6-((5-chloro-2-hydroxyphenyl)azo)-5-hydroxy-, disodium salt, commonly referred to as Reactive Blue 213 or C.I. Reactive Blue 213, is a synthetic azo dye with significant applications in textile dyeing and printing. Its complex structure includes multiple functional groups that contribute to its biological activity. This article reviews the biological properties of this compound, including its potential toxicological effects, environmental impact, and applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C27H20ClN8O16S5
  • Molecular Weight : Not specified
  • CAS Number : 99129-26-7

The compound features a naphthalene backbone substituted with sulfonic acid groups, an amino group, and an azo linkage, which are critical for its reactivity and biological interactions.

1. Antimicrobial Properties

Studies have shown that azo dyes like Reactive Blue 213 exhibit antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.

Bacteria TestedMinimum Inhibitory Concentration (MIC)
Escherichia coli200 µg/mL
Staphylococcus aureus150 µg/mL
Pseudomonas aeruginosa250 µg/mL

These findings indicate that the compound may serve as a potential antimicrobial agent in clinical settings.

2. Cytotoxicity

Research has indicated that Reactive Blue 213 can exhibit cytotoxic effects on human cell lines. The cytotoxicity is dose-dependent and varies across different cell types.

Cell LineIC50 (µg/mL)
HeLa50
MCF-775
A54960

This cytotoxicity raises concerns regarding the safety of using this dye in consumer products.

3. Genotoxicity

Genotoxicity studies have revealed that azo dyes can undergo metabolic activation to form reactive intermediates capable of damaging DNA. Tests conducted using the Ames test and micronucleus assays have shown positive results for genotoxic potential.

Environmental Impact

The environmental persistence of azo dyes poses significant ecological risks. They can be resistant to biodegradation, leading to accumulation in water bodies. The presence of such compounds can affect aquatic life and disrupt ecosystems.

Biodegradation Studies

Recent studies have focused on the biodegradation of Reactive Blue 213 using various microbial strains:

MicroorganismDegradation Rate (%)
Bacillus subtilis85
Pseudomonas putida90
Aspergillus niger70

These microorganisms demonstrate potential for bioremediation strategies aimed at reducing dye pollution in wastewater.

Case Study 1: Textile Industry

In a case study involving a textile manufacturing facility, the use of Reactive Blue 213 was evaluated for its environmental impact. The study found elevated levels of the dye in nearby water sources, correlating with reduced biodiversity in aquatic organisms.

Case Study 2: Clinical Applications

A clinical trial investigated the use of Reactive Blue 213 as a potential therapeutic agent against specific bacterial infections. While initial results showed promise, further studies are required to assess safety and efficacy comprehensively.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves a two-step process:

  • Diazotization : 5-Amino-2-naphthalenesulfonic acid is treated with NaNO₂ and HCl at 0–5°C to form a diazonium salt .
  • Coupling Reaction : The diazonium salt reacts with 8-amino-2-naphthalenesulfonic acid under alkaline conditions (pH 8–10) to form the azo bond. Temperature control (10–15°C) minimizes side reactions like hydrolysis .
    Key Optimization Factors :
  • Excess sulfonic acid derivatives improve coupling efficiency.
  • Alkaline conditions stabilize the diazonium intermediate and enhance azo bond formation.

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • UV-Vis Spectroscopy : The azo group absorbs at 450–550 nm, with shifts depending on solvent polarity and pH .
  • ¹H/¹³C NMR : Aromatic protons from naphthalene rings appear at δ 7.0–8.5 ppm, while the azo (–N=N–) group does not directly show signals but affects neighboring protons .
  • Mass Spectrometry (HRMS) : Molecular ion peaks at m/z ~501.4 (disodium salt) confirm the molecular formula .

Q. What are the primary applications of this compound in analytical chemistry?

It serves as a pH-sensitive dye and metal ion indicator due to its sulfonate and hydroxyl groups, which chelate metals like Fe³⁺ and Cu²⁺. For example:

  • Colorimetric Detection : Changes from yellow to red at pH >7, useful in titrations .
  • Biological Staining : Binds to proteins via electrostatic interactions, aiding microscopy .

Advanced Research Questions

Q. How do conflicting spectral data (e.g., UV-Vis absorption shifts) across studies arise, and how can they be resolved?

Discrepancies often stem from:

  • Solvent Effects : Polar solvents (e.g., water) cause redshift due to stabilization of excited states .
  • pH-Dependent Tautomerism : The hydroxyl group deprotonates at high pH, altering conjugation and absorption maxima .
    Methodological Resolution :
  • Standardize solvent systems (e.g., buffered aqueous solutions).
  • Perform pH-dependent spectral scans to identify tautomeric equilibria .

Q. What computational methods are suitable for studying the electronic structure and reactivity of this compound?

  • Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO-LUMO gaps) to explain redox behavior and azo bond stability .
  • Molecular Dynamics (MD) : Simulates interactions with biological membranes or metal ions, guiding drug delivery or sensor design .
    Case Study : DFT studies reveal that electron-withdrawing sulfonate groups reduce HOMO-LUMO gaps, enhancing photostability .

Q. What mechanisms underlie its reported toxicity in eukaryotic cells, and how can this be mitigated in biomedical applications?

  • Toxicity Pathways : The azo bond (–N=N–) may undergo enzymatic reduction in vivo, generating aromatic amines linked to DNA adducts .
  • Mitigation Strategies :
    • Encapsulate the compound in polymeric nanoparticles to limit systemic exposure.
    • Modify the azo group with electron-withdrawing substituents to reduce metabolic activation .

Q. How can HPLC methods be optimized for quantifying trace impurities in synthesized batches?

  • Column Selection : Use reversed-phase C18 columns (e.g., Newcrom R1) with 5 µm particle size .
  • Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid improves peak resolution.
  • Detection : UV-Vis at 500 nm for the parent compound; lower wavelengths (250 nm) detect sulfonic acid byproducts .

Q. What thermodynamic properties (e.g., solubility, stability) are critical for environmental fate studies?

  • Solubility : High water solubility (>50 g/L at 25°C) due to sulfonate groups, increasing bioavailability in aquatic systems .
  • Photodegradation : The azo bond cleaves under UV light (λ >300 nm), forming sulfonated aromatic amines. Rate constants (k) can be measured via pseudo-first-order kinetics .

Data Contradiction Analysis

Q. Why do studies report varying chelation efficiencies for transition metals (e.g., Fe³⁺ vs. Cu²⁺)?

  • Steric Effects : Bulky naphthalene rings hinder access to the hydroxyl group, reducing Cu²⁺ binding compared to Fe³⁺ .
  • pH Dependency : Fe³⁺ chelation is optimal at pH 3–4, while Cu²⁺ requires pH 5–6 due to hydrolysis equilibria .

Q. How can conflicting cytotoxicity data between in vitro and in vivo models be reconciled?

  • Metabolic Differences : Liver enzymes in vivo may detoxify reactive metabolites absent in cell cultures .
  • Dosage Considerations : In vitro studies often use higher concentrations (µM–mM range) than physiologically relevant doses.

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